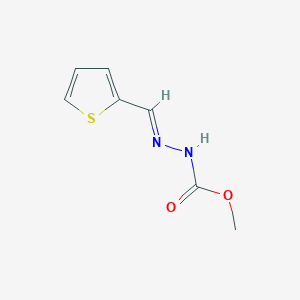![molecular formula C12H19Cl2NO B5330871 [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride, also known as Clenbuterol hydrochloride, is a sympathomimetic drug that is commonly used in scientific research. It is a beta-2 adrenergic agonist that is known for its bronchodilatory and thermogenic effects. Clenbuterol hydrochloride is a white crystalline powder that is soluble in water and ethanol. In
Mecanismo De Acción
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride acts as a selective beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors in the body, which leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which then leads to the phosphorylation of various proteins. The activation of PKA by [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride leads to the activation of various physiological processes, such as thermogenesis, lipolysis, and bronchodilation.
Biochemical and Physiological Effects:
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has a number of biochemical and physiological effects. It has been shown to increase thermogenesis, which leads to an increase in metabolic rate and energy expenditure. [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride also increases lipolysis, which leads to the breakdown of stored fat in the body. Additionally, [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has bronchodilatory effects, which makes it useful in the treatment of asthma and other respiratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride in lab experiments is its selectivity for beta-2 adrenergic receptors. This selectivity allows researchers to study the effects of beta-2 adrenergic stimulation on various physiological processes without the confounding effects of other adrenergic receptors. However, one of the limitations of using [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride in lab experiments is its potential for off-target effects. [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has been shown to have some affinity for beta-1 adrenergic receptors, which could lead to unwanted effects in some experiments.
Direcciones Futuras
There are a number of future directions for research on [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride. One potential area of research is the effects of [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride on skeletal muscle hypertrophy and atrophy. Another potential area of research is the development of more selective beta-2 adrenergic agonists that do not have off-target effects. Additionally, there is a need for more research on the long-term effects of [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride use in humans.
Métodos De Síntesis
The synthesis of [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride involves the reaction of 4-chloro-2,3-dimethylphenol with epichlorohydrin in the presence of a base to form 2-(4-chloro-2,3-dimethylphenoxy)propanol. This intermediate is then reacted with ethylenediamine in the presence of a reducing agent to form [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride.
Aplicaciones Científicas De Investigación
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride is commonly used in scientific research as a beta-2 adrenergic agonist. It is used to study the effects of beta-2 adrenergic stimulation on various physiological processes, such as thermogenesis, lipolysis, and bronchodilation. [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has also been used to study the effects of beta-2 adrenergic agonists on skeletal muscle hypertrophy and atrophy.
Propiedades
IUPAC Name |
2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-4-14-7-8-15-12-6-5-11(13)9(2)10(12)3;/h5-6,14H,4,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCKDBPDULUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C(=C(C=C1)Cl)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)

![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)

![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)

![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)

![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)

![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)